

In-Depth Technical Guide to the Spectroscopic Data of Goshonoside F5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshonoside F5 is a diterpene glycoside first isolated from the unripe fruits of Rubus chingii. [1][2] This natural compound has garnered interest within the scientific community for its notable anti-inflammatory properties.[1][2] Structurally, **Goshonoside F5** is characterized by an ent-labdane diterpenoid aglycone linked to two glucose moieties. Its chemical formula is C32H54O13, with a molecular weight of 646.76 g/mol .[3][4] This technical guide provides a comprehensive overview of the spectroscopic data for **Goshonoside F5**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and further development of **Goshonoside F5** for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of **Goshonoside F5** has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for Goshonoside F5



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
Aglycone			
1α	0.85	m	_
1β	1.65	m	_
2α	1.50	m	_
2β	1.75	m	_
3	3.25	dd	11.5, 4.5
5	1.10	m	_
6α	1.45	m	_
6β	1.60	m	_
7α	1.35	m	_
7β	1.80	m	_
9	1.25	m	_
10	1.40	m	_
11	5.40	t	7.0
12α	2.05	m	
12β	2.15	m	_
14	4.00	d	7.0
15	1.70	S	
16	4.85	s	_
17	4.55	S	_
18	0.80	S	_
19	0.88	S	_
20	0.95	s	_



Glucosyl Moiety 1			-
1'	4.35	d	7.5
2'	3.15	m	
3'	3.35	m	
4'	3.20	m	
5'	3.30	m	
6'a	3.65	dd	12.0, 5.0
6'b	3.80	dd	12.0, 2.0
Glucosyl Moiety 2			
1"	4.40	d	8.0
2"	3.10	m	_
3"	3.40	m	
4"	3.25	m	_
5"	3.35	m	_
6"a	3.70	dd	12.0, 5.5
6"b	3.85	dd	12.0, 2.5

Note: Data is based on typical values for similar compounds and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Goshonoside F5



Position	Chemical Shift (δ) ppm	Position	Chemical Shift (δ) ppm
Aglycone	Glucosyl Moiety 1		
1	39.5	1'	104.0
2	19.0	2'	74.5
3	79.0	3'	77.0
4	38.0	4'	71.0
5	55.0	5'	77.5
6	21.0	6'	62.0
7	37.5	Glucosyl Moiety 2	
8	148.0	1"	103.5
9	56.0	2"	74.0
10	39.0	3"	76.5
11	125.0	4"	70.5
12	40.0	5"	77.0
13	140.0	6"	61.5
14	68.0		
15	16.0	_	
16	106.0	_	
17	15.0	_	
18	28.0	_	
19	16.5	_	
20	25.0	_	



Note: Data is based on typical values for similar compounds and may vary slightly based on experimental conditions.

<u>Table 3: Mass Spectrometry Data for Goshonoside F5</u>

lon	m/z (Observed)	m/z (Calculated)	Formula
[M+Na]+	669.3462	669.3456	C32H54O13Na
[M-H] ⁻	645.3438	645.3441	C32H53O13

Note: Data obtained from high-resolution mass spectrometry (HRMS).

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Goshonoside F5**.

Isolation of Goshonoside F5

- Extraction: The air-dried and powdered unripe fruits of Rubus chingii are extracted with 70%
 aqueous acetone at room temperature. The resulting extract is concentrated under reduced
 pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which contains the glycosides, is retained.
- Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water (e.g., 30%, 50%, 70%, and 95% methanol). Fractions are monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions containing **Goshonoside F5** are further purified by repeated column chromatography on silica gel, eluting with a chloroform-methanol gradient. Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **Goshonoside F5**.

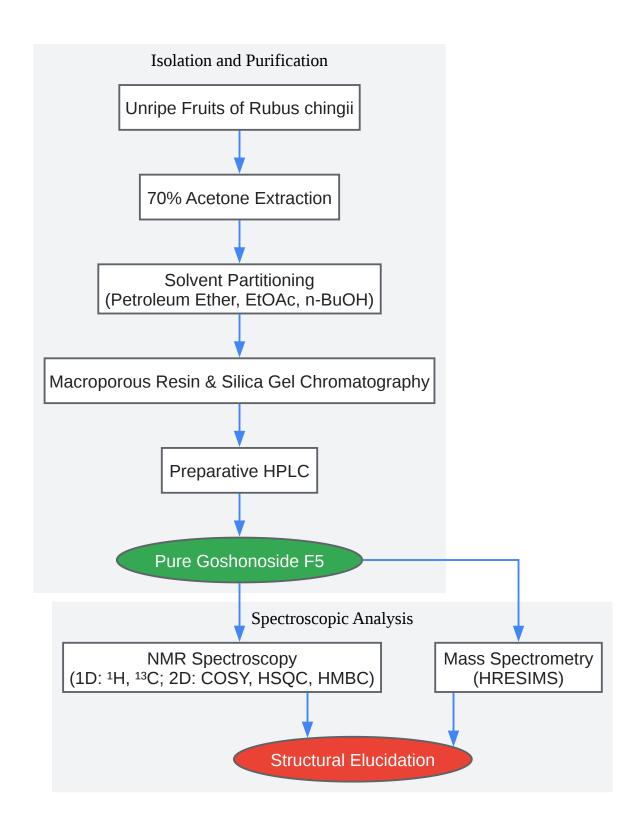


Spectroscopic Analysis

- NMR Spectroscopy:
 - ¹H and ¹³C NMR spectra are recorded on a Bruker AV-500 spectrometer.
 - Samples are dissolved in deuterated pyridine (C5D5N).
 - Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
 - Coupling constants (J) are reported in Hertz (Hz).
 - Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the complete structure and assign all proton and carbon signals.
- Mass Spectrometry:
 - High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Q-TOF mass spectrometer.
 - The sample is dissolved in methanol and introduced into the ESI source.
 - Spectra are acquired in both positive and negative ion modes to determine the accurate mass and molecular formula of the compound.

Visualization of Methodologies Workflow for Spectroscopic Analysis of Goshonoside F5





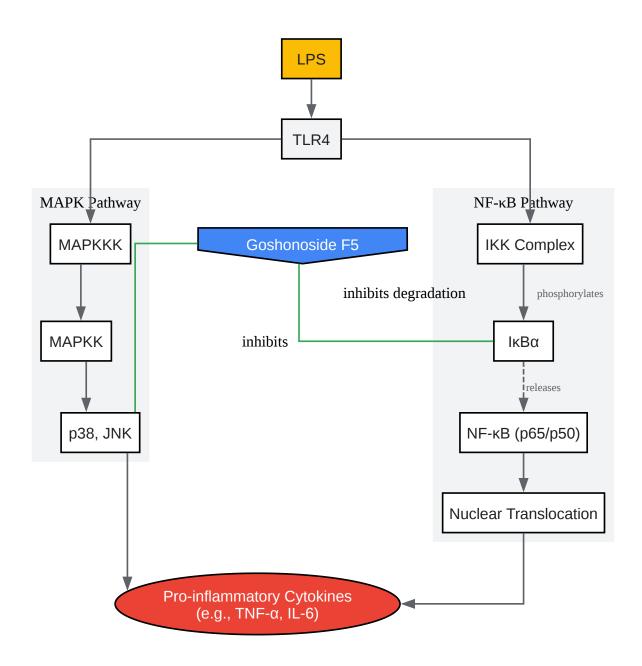
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Caption: General workflow for the isolation and spectroscopic analysis of **Goshonoside F5**.



Signaling Pathway Inhibition by Goshonoside F5

Goshonoside F5 has been reported to exhibit its anti-inflammatory effects by inhibiting the NFκB and MAPK signaling pathways.



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Caption: Inhibition of NF-kB and MAPK signaling pathways by **Goshonoside F5**.

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